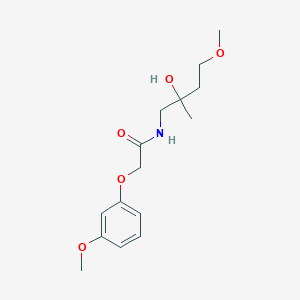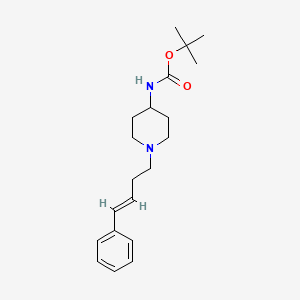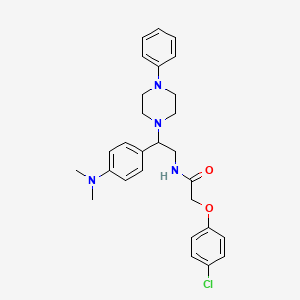
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide, also known as HMBA, is a synthetic compound that has been widely used in scientific research. This molecule has been shown to have a range of effects on cellular processes, including the induction of differentiation and apoptosis in cancer cells, as well as the modulation of gene expression. In
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide is complex and not fully understood. However, it is thought to act through the inhibition of histone deacetylases (HDACs), which leads to the acetylation of histones and the modulation of gene expression. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular differentiation and apoptosis.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to have a range of biochemical and physiological effects, including the induction of differentiation and apoptosis in cancer cells, the modulation of gene expression, and the activation of the MAPK pathway. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide in lab experiments is its ability to induce differentiation and apoptosis in cancer cells, which can be useful for studying cancer biology and developing new cancer therapies. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to modulate gene expression, which can be useful for studying the regulation of gene expression. However, one limitation of using N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are many future directions for the study of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide. One area of interest is the development of new cancer therapies based on the induction of differentiation and apoptosis in cancer cells. Additionally, the modulation of gene expression by N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide could be further explored in the context of HIV-1 infection and other diseases. Finally, the neuroprotective effects of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide could be further studied in the context of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has been extensively studied in scientific research. This molecule has been shown to have a range of effects on cellular processes, including the induction of differentiation and apoptosis in cancer cells, as well as the modulation of gene expression. While there are advantages and limitations to using N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide in lab experiments, there are many future directions for the study of this molecule in the context of cancer biology, gene regulation, and neurological disorders.
Métodos De Síntesis
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide can be synthesized through a multistep process involving the reaction of 2-methyl-2-butanol with sodium hydride, followed by the addition of 3-methoxyphenol and 2-chloroacetyl chloride. The resulting intermediate is then reacted with hydroxylamine hydrochloride to yield N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been extensively studied in the context of cancer research, where it has been shown to induce differentiation and apoptosis in a variety of cancer cell lines. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to modulate gene expression, particularly in the context of HIV-1 infection. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has also been studied in the context of neurological disorders, where it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-15(18,7-8-19-2)11-16-14(17)10-21-13-6-4-5-12(9-13)20-3/h4-6,9,18H,7-8,10-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYYOSXPYJQTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)COC1=CC=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3011048.png)
![N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011050.png)

![4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid](/img/structure/B3011053.png)

![8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B3011057.png)

![Ethyl 4-[4-[(2,4-difluorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3011060.png)




![5-((4-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011070.png)
